molecular formula C7H4Br2F2 B2780008 1,3-Dibromo-2-(difluoromethyl)benzene CAS No. 1184298-00-7

1,3-Dibromo-2-(difluoromethyl)benzene

Cat. No.: B2780008
CAS No.: 1184298-00-7
M. Wt: 285.914
InChI Key: UXNILIILGRHOPO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethyl)benzene: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with a base such as potassium carbonate (K2CO3).

    Coupling Reactions: Often performed in the presence of palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Coupling Reactions:

    Reduction Reactions: Benzene derivatives with reduced bromine content.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(difluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and difluoromethyl groups on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-2-(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials with specific characteristics.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNILIILGRHOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184298-00-7
Record name 1,3-dibromo-2-(difluoromethyl)benzene
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